molecular formula C7H4BrFN2 B1440856 2-Amino-4-bromo-6-fluorobenzonitrile CAS No. 1279865-14-3

2-Amino-4-bromo-6-fluorobenzonitrile

Cat. No. B1440856
M. Wt: 215.02 g/mol
InChI Key: MIQCEWVIFALFRN-UHFFFAOYSA-N
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Description

“2-Amino-4-bromo-6-fluorobenzonitrile” is a chemical compound that is part of the aminobenzonitrile family . It contains an amino group and a cyano group attached to a benzene ring, which is also substituted with a bromine and a fluorine atom. It is used as a precursor for synthesising bicyclic heterocycles in medicinal chemistry research .


Molecular Structure Analysis

The molecular weight of “2-Amino-4-bromo-6-fluorobenzonitrile” is 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 .


Physical And Chemical Properties Analysis

“2-Amino-4-bromo-6-fluorobenzonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 3-Bromo-2-fluorobenzoic Acid : Utilizing 2-Amino-6-fluorobenzonitrile, researchers synthesized 3-Bromo-2-fluorobenzoic acid, demonstrating a process suitable for industrial-scale production due to its low cost and mild reaction conditions (Zhou, 2013).
  • Halodeboronation Studies : In a study focusing on the synthesis of 2-bromo-3-fluorobenzonitrile, 2-cyano-6-fluorophenylboronic acid was transformed via NaOMe-catalyzed bromodeboronation, demonstrating the versatility of this transformation for a range of aryl boronic acids (Szumigala et al., 2004).
  • Microwave-Assisted Synthesis : A study presented a microwave-assisted synthetic route to various benzisoxazoles and benzoxazines using 2-fluorobenzonitrile, highlighting the utility of this approach for expanding compound libraries (Ang et al., 2013).

Pharmaceutical and Biological Applications

  • Quinazoline Synthesis : Research demonstrated the conversion of various 2-fluorobenzonitriles into quinazoline derivatives, which are significant in pharmaceutical chemistry (Hynes et al., 1988; Hynes et al., 1991).
  • Antibacterial Activity Study : A study synthesized a heterocyclic compound from chalcone and 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, evaluating its antibacterial activity and potential as a probe for determining critical micelle concentration (Khan, 2017).

Material Science and Environmental Applications

  • Corrosion Inhibition : Research on 2-aminobenzene-1,3-dicarbonitriles derivatives, closely related to 2-Amino-4-bromo-6-fluorobenzonitrile, showed their potential as corrosion inhibitors for mild steel, demonstrating the applicability of these compounds in material science (Verma et al., 2015).

Analytical Chemistry

  • Vibrational Analysis : A study conducted vibrational analysis of monohalogenated benzonitriles, which included fluorobenzonitriles, providing insights into their spectroscopic properties (Kumar & Rao, 1997).

Safety And Hazards

“2-Amino-4-bromo-6-fluorobenzonitrile” is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-amino-4-bromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQCEWVIFALFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-6-fluorobenzonitrile

Synthesis routes and methods

Procedure details

5.0 g (22.9 mmol) 4-bromo-2,6-difluorobenzonitrile in 200 ml of a solution of NH3 in ethanol and heated in a pressure vessel to 90° C. for 20 h. After cooling to RT the solvent is evaporated and the residue taken up in water/DCM. The organic phase is separated, dried and evaporated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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